molecular formula C13H11FN4OS B2957808 N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-68-0

N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2957808
CAS No.: 1013771-68-0
M. Wt: 290.32
InChI Key: OQNXWGRCPAWWKT-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its broad and potent biological activities . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Fluorinated benzothiazole derivatives have demonstrated notable efficacy and selective toxicity against a range of cancer cell lines, including breast cancer (MCF-7), colon cancer, and renal carcinoma cells . The incorporation of the 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety is a common strategy in drug design to fine-tune properties like solubility and metabolic stability, and to engage in specific target binding. The proposed mechanism of action for such compounds often involves the inhibition of key enzymes like carbonic anhydrase (CA), which is a validated target for hypoxic tumors . Some benzothiazole derivatives are also known to require metabolic activation by enzymes such as CYP1A1, leading to the formation of reactive intermediates that can create DNA adducts in susceptible cancer cells, providing a basis for their selective toxicity . This makes them valuable as chemical tools for probing disease mechanisms. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-7-6-9(18(2)17-7)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXWGRCPAWWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
IUPAC NameN-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Molecular FormulaC17H18FN5OS
Molecular Weight359.4 g/mol
CAS Number1013808-94-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound can bind to receptors that play a role in various signaling pathways, potentially leading to therapeutic effects in cancer and inflammatory diseases.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammatory responses and cancer progression. The compound's structure allows it to interact with these pathways effectively .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity comparable to standard anti-inflammatory drugs. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines .

Antimicrobial Properties

Similar thiazole derivatives have been tested for antimicrobial activity against various bacterial strains and fungi. The compound's structure suggests potential efficacy against pathogens due to its ability to disrupt microbial cell functions .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Some compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
  • Thiazole Derivatives Against Cancer : Research on thiazole derivatives indicated that certain compounds could inhibit Pin1, a protein implicated in cancer progression, with IC50 values in the low micromolar range .
  • Antimicrobial Activity Testing : Compounds similar to this compound have been screened against multiple bacterial strains, showing promising results in inhibiting growth at concentrations significantly lower than standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Heterocyclic Motifs
  • Target Compound : Combines a 1,3-dimethylpyrazole with a 4-fluorobenzo[d]thiazole via a carboxamide bridge.
  • N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851979-00-5) : Shares the 4-fluorobenzo[d]thiazole group but replaces the pyrazole-carboxamide with a carbohydrazide linked to a dihydrodioxine ring ().
  • N-(4-Fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide : Retains the pyrazole-carboxamide but substitutes benzothiazole with a 4-fluorobenzenesulfonyl group ().
  • Compound 22 (N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) : Uses a benzothiazole-phenyl linker instead of direct pyrazole-thiazole conjugation, with additional chloro and methoxy substituents ().
Key Substituents
  • Fluorine at the 4-position of benzothiazole enhances electronegativity and metabolic stability in the target compound and 851979-00-5 ().
  • Methyl groups on the pyrazole (target compound) versus trifluoromethyl-pyridyl/piperazine groups in ND-11543 () highlight divergent strategies for optimizing lipophilicity and target affinity.
Antibacterial and Antimycobacterial Profiles
  • ND-11543, an imidazo[2,1-b]thiazole carboxamide, showed 62% yield and anti-tuberculosis activity, indicating that fused thiazole systems may improve efficacy against Mycobacterium tuberculosis ().
Enzyme Inhibition Potential
  • Compound 22 () targets the E6/p53 interaction in cervical cancer, implying that benzothiazole-linked amides may have broader anticancer applications. The target compound’s pyrazole-thiazole architecture could similarly disrupt protein-protein interactions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₁₅FN₄O₂S 370.4 4-Fluorobenzo[d]thiazole, 1,3-dimethylpyrazole
851979-00-5 () C₁₅H₁₁FN₄O₃S 346.3 4-Fluorobenzo[d]thiazole, dihydrodioxine-carbohydrazide
ND-11543 () C₂₆H₂₄F₄N₆O₂S 568.6 Imidazo[2,1-b]thiazole, trifluoromethylpyridyl-piperazine
Compound 10 () C₁₈H₁₅Cl₂FN₃O₃S 434.3 4-Fluorobenzenesulfonyl, 1-[(2,4-dichlorophenyl)methyl]pyrazole

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Enhances binding to hydrophobic pockets and improves metabolic stability ().
  • Carboxamide vs. Sulfonamide : Carboxamides (target compound) may favor hydrogen bonding with enzymes, while sulfonamides () could enhance solubility and bacterial membrane penetration.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling fluorobenzo[d]thiazol-2-amine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, as demonstrated in analogous pyrazole-thiazole conjugates .
  • Catalyst optimization : K₂CO₃ or triethylamine (TEA) effectively deprotonates intermediates, while Cu(I)-catalyzed click chemistry may improve regioselectivity for triazole linkages .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Validate via elemental analysis (C, H, N) and spectroscopic consistency (¹H/¹³C NMR, IR) .

Q. How can researchers address solubility limitations of this compound in aqueous systems for in vitro assays?

Methodological Answer: Low water solubility is common in fluorinated heterocycles. Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .
  • Salt formation : Explore acidic/basic functional groups (e.g., carboxamide) for pH-dependent solubility tuning .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in pyrazole-triazole hybrids .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Spectroscopic validation : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons), ¹³C NMR (fluorobenzothiazole C-F at ~160 ppm), and IR (C=O stretch ~1680 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., VEGF-R2, CDK7) based on structural homology to pyrazole-carboxamide inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Align fluorobenzo[d]thiazol-2-yl groups in hydrophobic pockets, as shown in similar compounds .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across fluorinated analogs?

Methodological Answer:

  • Systematic substituent variation : Replace 4-fluorobenzo[d]thiazole with bromo/methoxy analogs to assess electronic effects on bioactivity .
  • Biological assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to differentiate target-specific vs. off-target effects .
  • Statistical modeling : Apply QSAR to correlate logP, polar surface area, and IC₅₀ values for predictive SAR .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when conflicting in vitro and in vivo data arise?

Methodological Answer:

  • Proteomic profiling : Use SILAC or TMT labeling to identify differentially expressed proteins in treated vs. control cells .
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Metabolite tracking : LC-MS/MS to monitor stability and active metabolites in plasma/tissue homogenates .

Q. What are the best practices for translating in vitro potency to in vivo efficacy in disease models?

Methodological Answer:

  • Pharmacokinetic (PK) optimization : Measure t₁/₂, Cmax, and AUC in rodent models. Adjust dosing (e.g., QD vs. BID) based on clearance rates .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in acute/chronic dosing studies .
  • Formulation : Nanoemulsions or liposomal encapsulation to enhance tissue penetration, as validated for pyrazole-thiazole derivatives .

Q. How can researchers address discrepancies in reported biological activity due to compound stability or degradation?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stability-indicating assays : Use HPLC-MS to quantify intact compound and degradation products (e.g., hydrolyzed carboxamide) .
  • Storage protocols : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .

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